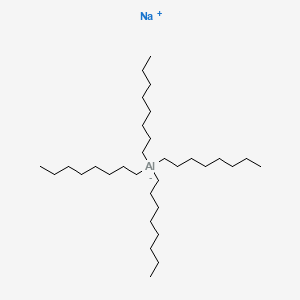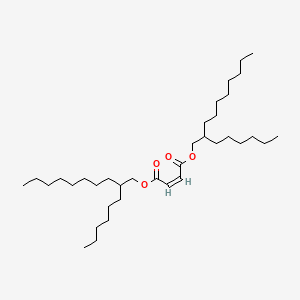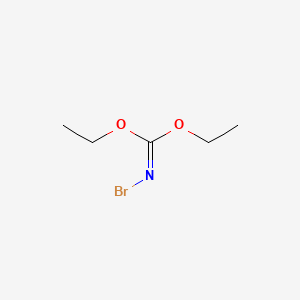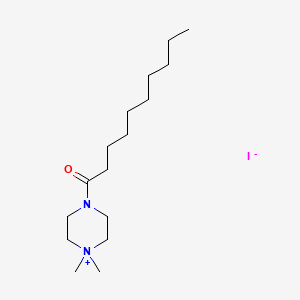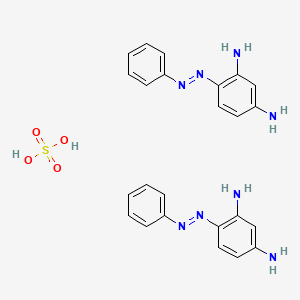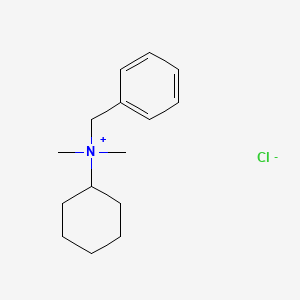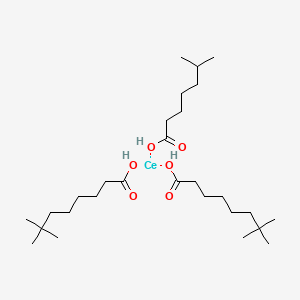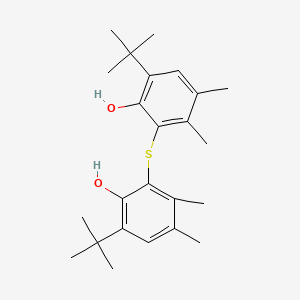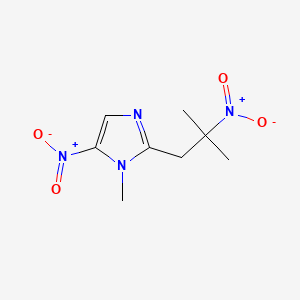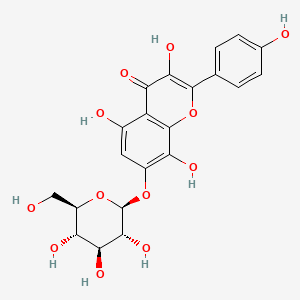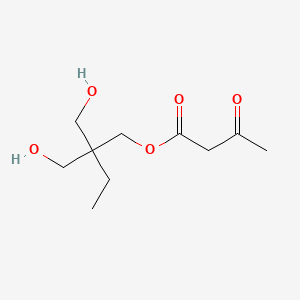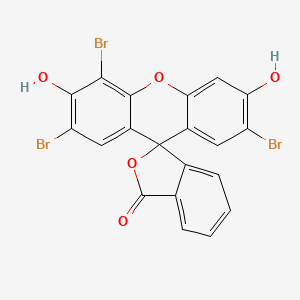
2',4',7'-Tribromofluorescein
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,4’,7’-Tribromofluorescein is a brominated derivative of fluorescein, a synthetic organic compound. It is known for its vibrant color and is used in various applications, including as a dye and in scientific research. The compound has the molecular formula C20H9Br3O5 and is characterized by the presence of three bromine atoms attached to the fluorescein core.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2’,4’,7’-Tribromofluorescein is synthesized by the bromination of fluorescein. The process involves the reaction of fluorescein with elemental bromine in an acidic medium. The reaction conditions typically include:
Solvent: Acetic acid or a similar solvent.
Temperature: Room temperature to slightly elevated temperatures.
Reaction Time: Several hours to ensure complete bromination.
Industrial Production Methods: In industrial settings, the production of 2’,4’,7’-Tribromofluorescein follows a similar bromination process but on a larger scale. The fluorescein is first synthesized by the acid condensation of resorcinol and phthalic anhydride. The resulting fluorescein is then purified and subjected to bromination using elemental bromine .
Chemical Reactions Analysis
Types of Reactions: 2’,4’,7’-Tribromofluorescein undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can remove bromine atoms, converting the compound back to fluorescein or other derivatives.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or zinc in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Various oxidized forms of fluorescein.
Reduction Products: Fluorescein or partially debrominated derivatives.
Substitution Products: Compounds with different functional groups replacing the bromine atoms.
Scientific Research Applications
2’,4’,7’-Tribromofluorescein has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a fluorescent marker.
Biology: Employed in fluorescence microscopy and flow cytometry to stain cells and tissues.
Medicine: Utilized in diagnostic assays and imaging techniques.
Industry: Applied as a dye in textiles and as a tracer in environmental studies.
Mechanism of Action
The mechanism of action of 2’,4’,7’-Tribromofluorescein involves its interaction with specific molecular targets. The compound’s fluorescence properties are due to the presence of the xanthene core, which absorbs light and emits fluorescence. The bromine atoms enhance the compound’s stability and fluorescence intensity. In biological systems, it binds to cellular components, allowing for visualization under a fluorescence microscope .
Comparison with Similar Compounds
2’,4’,5’,7’-Tetrabromofluorescein: Another brominated derivative with four bromine atoms.
2’,7’-Dichlorofluorescein: A chlorinated derivative with two chlorine atoms.
4’,5’-Dibromofluorescein: A brominated derivative with two bromine atoms.
Uniqueness: 2’,4’,7’-Tribromofluorescein is unique due to its specific bromination pattern, which provides distinct fluorescence properties and stability compared to other derivatives. Its applications in various fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
25709-84-6 |
|---|---|
Molecular Formula |
C20H9Br3O5 |
Molecular Weight |
569.0 g/mol |
IUPAC Name |
2',4',7'-tribromo-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C20H9Br3O5/c21-12-5-10-15(7-14(12)24)27-18-11(6-13(22)17(25)16(18)23)20(10)9-4-2-1-3-8(9)19(26)28-20/h1-7,24-25H |
InChI Key |
YFBTZAGTQHZDHC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=CC(=C(C=C4OC5=C(C(=C(C=C35)Br)O)Br)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


